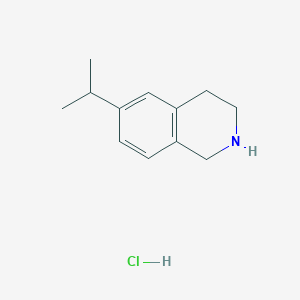
6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
This compound is likely to be a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The “6-(Propan-2-yl)” indicates that an isopropyl group is attached to the 6th carbon in the isoquinoline structure.
Molecular Structure Analysis
The molecular structure would consist of a tetrahydroisoquinoline core with an isopropyl group attached to the 6th carbon. Tetrahydroisoquinoline has a bicyclic structure with one aromatic ring and one saturated ring. The isopropyl group would add some steric bulk to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact structure and the solvent used .Applications De Recherche Scientifique
Synthesis and Biological Activity
6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives have been extensively studied for their synthesis and biological activities. For instance, Aghekyan et al. (2017) explored the synthesis of propan-2-ol derivatives of the tetrahydroisoquinoline series, which exhibited moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).
Antiglioma Activity
Research by Mohler et al. (2006) demonstrated the potential of 1,2,3,4-tetrahydroisoquinoline (THI) derivatives in treating gliomas. Compound 1 in their study selectively inhibited the growth of C6 glioma without affecting normal astrocytes, suggesting its clinical utility against human gliomas and other tumor cell lines (Mohler et al., 2006).
Antimalarial Properties
1-Aryl-1,2,3,4-tetrahydroisoquinolines, similar to the molecule , have shown promising antiplasmodial activity. Hanna et al. (2014) synthesized such analogues and found two compounds to be highly active against P. falciparum, highlighting their potential as anti-malarial agents (Hanna et al., 2014).
Anticancer Properties
Redda et al. (2010) investigated the anticancer properties of 1,2,3,4-tetrahydroisoquinoline derivatives, finding significant cytotoxic activities against various breast cancer cell lines. This study highlights the compound's potential as an anticancer agent (Redda et al., 2010).
Anticonvulsant Activities
Ohkubo et al. (1996) synthesized compounds related to 1,2,3,4-tetrahydroisoquinoline, including derivatives like 1-thienyl-1,2,3,4-tetrahydroisoquinolines, to evaluate their anticonvulsant activities. Their findings suggest significant activity against NMDA-induced seizures in mice (Ohkubo et al., 1996).
Mécanisme D'action
Propriétés
IUPAC Name |
6-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQSHTVRCNEHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CNCC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
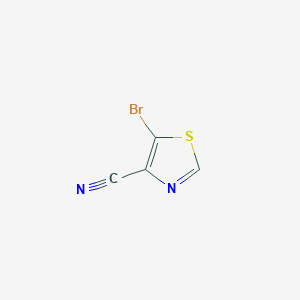


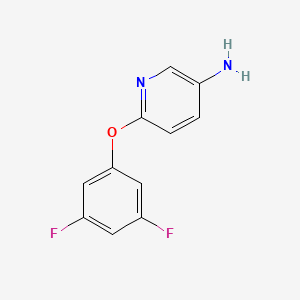

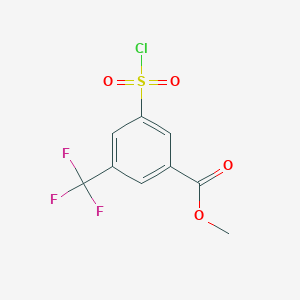
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B1445122.png)
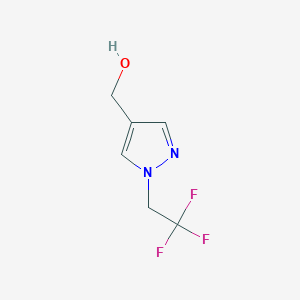

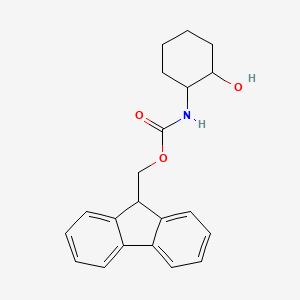
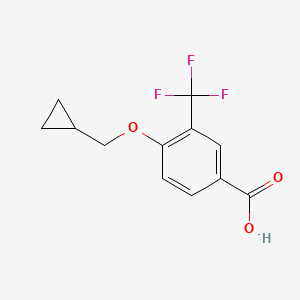
![2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1445131.png)